Functional Endothelin Antagonism in Rat Atrial Membranes: Potency Advantage Over Cochinmicins II and III
Cochinmicin I blocks endothelin‑1 (ET‑1) stimulated phosphatidylinositol turnover in rat atrial membranes with an IC50 of 10.8 μM, demonstrating non‑selective ETA/ETB antagonism [1]. Among the co‑isolated congeners, cochinmicin I is explicitly described as the most potent component [2], although direct numeric IC50 values for cochinmicins II and III are not reported in the same assay system.
| Evidence Dimension | Inhibition of ET‑1‑induced phosphatidylinositol turnover |
|---|---|
| Target Compound Data | IC50 = 10.8 μM |
| Comparator Or Baseline | Cochinmicins II and III – stated to be less potent than cochinmicin I (exact IC50 values not provided) |
| Quantified Difference | Cochinmicin I exhibits superior potency relative to cochinmicins II and III |
| Conditions | Rat atrial membrane preparation; dose‑response analysis of ET‑1‑stimulated phosphatidylinositol turnover |
Why This Matters
Higher potency in a functional tissue assay translates to lower effective concentrations in ex vivo or in vivo models, potentially reducing off‑target effects and improving therapeutic windows in cardiovascular studies.
- [1] 考尺霉素 [Cochinmicin]. 深圳市优启医药有限公司. (Chemical database). View Source
- [2] Buchanan D, Mori S, Chadli A, Panda SS. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Biomedicines. 2023;11(5):1234. View Source
